molecular formula C11H10N6O B8752607 2-Amino-9-(pyridin-3-ylmethyl)-1H-purin-6(9H)-one CAS No. 104162-66-5

2-Amino-9-(pyridin-3-ylmethyl)-1H-purin-6(9H)-one

Cat. No.: B8752607
CAS No.: 104162-66-5
M. Wt: 242.24 g/mol
InChI Key: FWGSCBXLUQAPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-9-(pyridin-3-ylmethyl)-1H-purin-6(9H)-one is a heterocyclic compound that belongs to the purine family. It is characterized by the presence of a pyridine ring attached to the purine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(pyridin-3-ylmethyl)-1H-purin-6(9H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-diaminopurine and 3-pyridinemethanol.

    Condensation Reaction: The key step involves the condensation of 2,6-diaminopurine with 3-pyridinemethanol under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature and pH.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.

    Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(pyridin-3-ylmethyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, leading

Properties

CAS No.

104162-66-5

Molecular Formula

C11H10N6O

Molecular Weight

242.24 g/mol

IUPAC Name

2-amino-9-(pyridin-3-ylmethyl)-1H-purin-6-one

InChI

InChI=1S/C11H10N6O/c12-11-15-9-8(10(18)16-11)14-6-17(9)5-7-2-1-3-13-4-7/h1-4,6H,5H2,(H3,12,15,16,18)

InChI Key

FWGSCBXLUQAPSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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